molecular formula C7H9NO2 B1201790 Verrucarin E CAS No. 24445-13-4

Verrucarin E

Cat. No. B1201790
CAS RN: 24445-13-4
M. Wt: 139.15 g/mol
InChI Key: ZCTFIKLDSSVBAL-UHFFFAOYSA-N
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Description

Verrucarin E is a chemical compound . It belongs to the class of trichothecenes, a group of sesquiterpene toxins produced by several fungi, namely from the Fusarium species . These toxins are responsible for infecting food grains .


Synthesis Analysis

While there isn’t specific information available on the synthesis of Verrucarin E, related compounds such as Verrucarin A are formed via the mevalonate pathway . This process begins with the precursor farnesyl pyrophosphate (FPP). After cyclization of FPP to form trichodiene, a series of oxygenation events occur, catalyzed by a cytochrome P450 enzyme .


Molecular Structure Analysis

The molecular structure of Verrucarin E includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Verrucarin E molecule contains a total of 19 bonds . There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrole .


Physical And Chemical Properties Analysis

Verrucarin E has a chemical formula of C7H9NO2 . Its molecular weight is 139.15186 g/mol . The IUPAC name for Verrucarin E is 1-[4-(hydroxymethyl)-1H-pyrrol-3-yl]ethan-1-one .

Scientific Research Applications

  • Verrucarin A, closely related to Verrucarin E, inhibits protein synthesis and shows potential in inhibiting signal molecules in leukemia cell lines. Its effects are linked to the inhibition of NF-κB activation and mitogen-activated protein (MAP) kinase, particularly p38- and JNK-phosphorylation (Oda et al., 2005).

  • The total synthesis of Verrucarin E, a secondary metabolite of the soil fungus Myrothecium verrucaria, has been achieved. This synthesis is important for preparing Verrucarin E labeled with C-isotopes, which aids in further biochemical studies (Gossauer & Suhl, 1976).

  • The corrected structure of Verrucarin E as 3-acetyl-4-hydroxymethyl-pyrrole has been established, providing a foundation for understanding its biochemical properties and potential applications (Pfäffli & Tamm, 1969).

  • The biosynthesis of Verrucarin E involves four acetate units, with its carbon skeleton not originating from proline, glutamic acid, or 5-amino-levulinic acid. This insight into its biosynthesis is crucial for understanding its production and potential modifications (Pfäffli & Tamm, 1969).

  • Verrucarin A, another closely related compound, has been identified as a potent and selective inhibitor of steroid receptor coactivator-3 (SRC-3), suggesting potential applications in cancer treatment (Yan et al., 2014).

  • Verrucarin A also induces growth inhibition and apoptosis in breast cancer cell lines, implying potential therapeutic applications for similar compounds like Verrucarin E (Palanivel et al., 2013).

  • Verrucarin E is a bioactive compound produced by Myrothecium verrucaria and Fusarium compactum, showing potential as a biocontrol agent against parasitic weeds and exhibiting zootoxic activity (Andolfi et al., 2005).

  • Macrocyclic trichothecenes, including compounds like Verrucarin A, have been evaluated for antiviral activity against Junin virus, suggesting potential applications for Verrucarin E in antiviral research (García et al., 2002).

Mechanism of Action

The mechanism of action for this class of toxins, which Verrucarin E belongs to, mainly inhibits protein biosynthesis by preventing peptidyl transferase activity . Although initially thought to be potentially useful as anticancer therapeutics, numerous examples of trichothecene derivatives were shown to be too toxic for clinical use .

Safety and Hazards

Verrucarin A, a compound related to Verrucarin E, is known to be highly toxic. It’s fatal if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-[4-(hydroxymethyl)-1H-pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-3,8-9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTFIKLDSSVBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179205
Record name Verrucarin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verrucarin E

CAS RN

24445-13-4
Record name Verrucarin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-3-hydroxymethylpyrrole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Verrucarin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERRUCARIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8M1G6524E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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